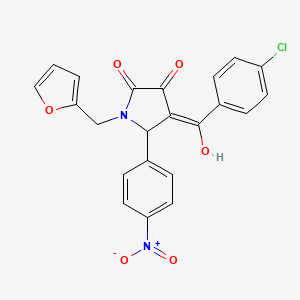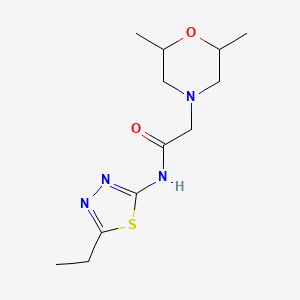
4-(1-piperidinylcarbonothioyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-piperidinylcarbonothioyl)phenol, commonly known as PCCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. PCCP belongs to the class of thiol-containing compounds, which have been shown to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
PCCP has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, PCCP has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Moreover, PCCP has been reported to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of PCCP is not fully understood. However, it has been suggested that PCCP exerts its biological activities through the modulation of cellular signaling pathways. PCCP has been reported to inhibit the activity of various enzymes, including tyrosine kinase and cyclooxygenase-2. Additionally, PCCP has been shown to induce apoptosis in cancer cells, which could be attributed to its ability to activate caspases.
Biochemical and Physiological Effects:
PCCP has been shown to possess a wide range of biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, PCCP has been shown to induce oxidative stress, which could contribute to its antitumor activity. Moreover, PCCP has been reported to possess neuroprotective properties, which could be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PCCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, PCCP has been shown to possess a wide range of biological activities, making it a useful tool for studying cellular signaling pathways. However, the use of PCCP in lab experiments has several limitations. PCCP is a toxic compound that requires special handling and disposal procedures. Moreover, the exact mechanism of action of PCCP is not fully understood, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on PCCP. One of the most promising areas of research is the development of PCCP-based anticancer agents. Additionally, PCCP could be useful in the development of new antimicrobial agents. Moreover, further research is needed to fully understand the mechanism of action of PCCP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PCCP is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It possesses a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been shown to modulate cellular signaling pathways through the inhibition of various enzymes and the modulation of gene expression. However, the use of PCCP in lab experiments has several limitations, including its toxicity and the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of PCCP in the treatment of various diseases.
Synthesemethoden
The synthesis of PCCP involves the reaction of 4-hydroxythiophenol with piperidine-1-carbodithioic acid, which results in the formation of PCCP. This method has been reported to yield high purity and good yield of PCCP. However, the synthesis of PCCP requires specialized laboratory equipment and expertise.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKPBYGQHHZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418779 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58563-55-6 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)


![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)

![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)
![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)
![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)